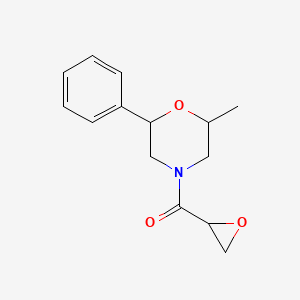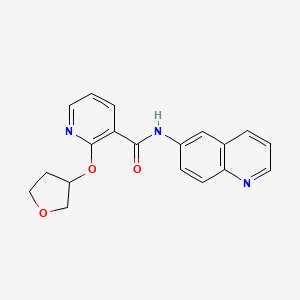
3-Ethynyl-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 3-Ethynyl-5-methyl-1,2-oxazole involves the inhibition of enzymes through the formation of covalent bonds with the active site residues. This compound contains an acetylene group that can undergo nucleophilic addition to the active site serine residue of the enzyme, leading to irreversible inhibition. The inhibitory activity of this compound is dependent on the nature of the enzyme and the specific active site residues involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against enzymes. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively, which are neurotransmitters involved in cognitive and neuromuscular functions. Additionally, the antitumor and antibacterial activities of this compound can lead to the suppression of tumor growth and the prevention of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethynyl-5-methyl-1,2-oxazole in lab experiments include its potent inhibitory activity against enzymes, its broad spectrum of biological activities, and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research and development of 3-Ethynyl-5-methyl-1,2-oxazole. These include the optimization of its inhibitory activity against specific enzymes, the modification of its chemical structure to enhance its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential as a lead compound for the development of novel therapeutic agents. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 3-Ethynyl-5-methyl-1,2-oxazole can be achieved through various methods, including the reaction of 3-methyl-2-buten-1-ol with ethyl chloroformate and sodium hydride, followed by cyclization with hydroxylamine hydrochloride. Another method involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride and acetic anhydride, followed by cyclization with sodium ethoxide. These methods have been extensively studied and optimized for high yield and purity.
Applications De Recherche Scientifique
3-Ethynyl-5-methyl-1,2-oxazole has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been reported to possess antitumor and antibacterial activities, making it a promising candidate for the development of novel anticancer and antimicrobial agents.
Safety and Hazards
The safety information for 3-Ethynyl-5-methyl-1,2-oxazole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-ethynyl-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-5(2)8-7-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQOAUBZNRGZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide](/img/structure/B2791559.png)
![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)


![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)